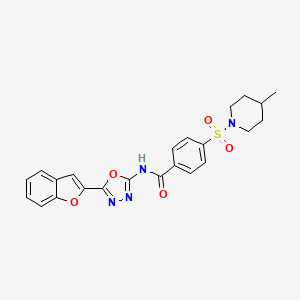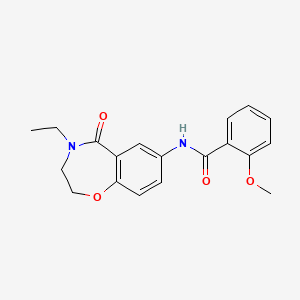
4-Bromo-3-ciano-2-hidroxibenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-bromo-3-cyano-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 . This indicates the presence of a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with a methyl ester group.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Inhibidores selectivos en química medicinal
El 4-bromo-3-ciano-2-hidroxibenzoato de metilo sirve como reactivo en la preparación de inhibidores selectivos. Estos inhibidores juegan un papel crucial en el descubrimiento y desarrollo de fármacos. Al dirigirse a enzimas o proteínas específicas, modulan las vías biológicas, lo que potencialmente conduce a nuevos agentes terapéuticos .
Reacciones de Ullmann y síntesis de dibenzo-p-dioxina
En las reacciones de Ullmann asimétricas, este compuesto participa como intermedio clave. Por ejemplo, cuando se combina con 5-bromovanilato de metilo, produce varias dicarbometoxidibenzo-p-dioxinas. Estos compuestos se pueden separar mediante cromatografía sobre gel de sílice. Tales reacciones contribuyen a la síntesis de estructuras aromáticas complejas .
Síntesis de andamiajes de tienopiranona
Los investigadores utilizan this compound como material de partida para construir andamiajes de tienopiranona. Al alquilatarlo con N-acetilmorfolina, acceden a estas versátiles estructuras heterocíclicas. Las tienopiranonas exhiben diversas propiedades biológicas y son valiosas en química medicinal .
Derivados de tiazina a través de cianoacetilación
El compuesto se ha utilizado en la síntesis de 2-(4,4-dimetil-5,6-dihidro-4H-1,3-tiazin-2-il)-N-(2-(trifluorometoxi)fenil)acetamida. Este proceso implica tratar 2-trifluorometoxi cianoacetanilida con 4-sulfanil-2-metil-butan-2-ol. Los derivados de tiazina resultantes pueden tener interesantes actividades biológicas .
Derivados de indol para aplicaciones biomédicas
Los derivados de indol, tanto naturales como sintéticos, han ganado atención debido a sus diversas propiedades biológicas. El this compound puede ser un precursor en la síntesis de compuestos que contienen indol. Estos derivados exhiben potencial como agentes anticancerígenos, antimicrobianos y más .
Safety and Hazards
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets via nucleophilic substitution reactions .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound influences .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . Additionally, safety data suggests that it should be handled in a well-ventilated place to avoid the formation of dust and aerosols .
Análisis Bioquímico
Biochemical Properties
Methyl 4-bromo-3-cyano-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
Methyl 4-bromo-3-cyano-2-hydroxybenzoate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-bromo-3-cyano-2-hydroxybenzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. Additionally, Methyl 4-bromo-3-cyano-2-hydroxybenzoate can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-bromo-3-cyano-2-hydroxybenzoate remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses or protecting against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.
Metabolic Pathways
Methyl 4-bromo-3-cyano-2-hydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby modulating the cell’s redox state.
Transport and Distribution
Within cells and tissues, Methyl 4-bromo-3-cyano-2-hydroxybenzoate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its presence in the mitochondria may impact mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of Methyl 4-bromo-3-cyano-2-hydroxybenzoate is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can determine its impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its accumulation in the mitochondria may affect energy metabolism.
Propiedades
IUPAC Name |
methyl 4-bromo-3-cyano-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJCUVYDXXUWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)


![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![[Methyl-(3-nitro-benzyl)-amino]-acetic acid](/img/structure/B2473901.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2473908.png)

![1-(3,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473910.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl methyl ether](/img/structure/B2473911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![2-(2,4-dichlorophenyl)-3-(2-methoxyethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2473916.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
